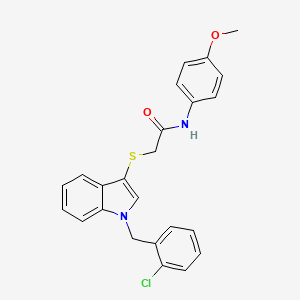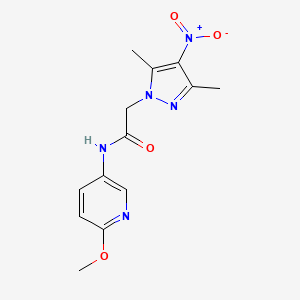![molecular formula C18H20N2O3S B11207196 Propan-2-yl 2-({2-[methyl(phenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylate CAS No. 6721-84-2](/img/structure/B11207196.png)
Propan-2-yl 2-({2-[methyl(phenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure. It is characterized by the presence of a pyridine ring, a carbamoyl group, and a sulfanyl group, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyridine ring, introduction of the carbamoyl group, and the addition of the sulfanyl group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carbamoyl Group: This step often involves the use of reagents such as methyl isocyanate or methyl carbamoyl chloride.
Addition of the Sulfanyl Group: This can be done using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-4-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-5-CARBOXYLATE: Another positional isomer.
Uniqueness
The unique combination of functional groups in PROPAN-2-YL 2-({[METHYL(PHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXYLATE gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
6721-84-2 |
|---|---|
分子式 |
C18H20N2O3S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
propan-2-yl 2-[2-(N-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-13(2)23-18(22)15-10-7-11-19-17(15)24-12-16(21)20(3)14-8-5-4-6-9-14/h4-11,13H,12H2,1-3H3 |
InChI 键 |
SVFIJODYLOVXTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)SCC(=O)N(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207116.png)

![5-(4-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11207126.png)
![3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11207128.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11207132.png)
![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11207133.png)
![7-(2-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11207138.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-4-carboxamide](/img/structure/B11207157.png)
![N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium](/img/structure/B11207158.png)
![2-Phenylimidazo[1,2-a]pyridin-8-amine](/img/structure/B11207164.png)
![N-(2-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11207172.png)

![2-cyclohexyl-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11207195.png)
